Benzo-1,3-dioxol-5-ol acetate
Overview
Description
Benzo-1,3-dioxol-5-ol acetate, also known as Acetic acid benzo[1,3]dioxol-5-yl ester or benzo[d][1,3]dioxol-5-yl acetate, is an organic compound . It is used for research and development purposes . The molecular formula is C9H8O4 and the molecular weight is 180.16 .
Synthesis Analysis
The synthesis of compounds with a benzo[d][1,3]dioxole structure feature, like Benzo-1,3-dioxol-5-ol acetate, has been reported in the literature . The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .Molecular Structure Analysis
The molecular structure of Benzo-1,3-dioxol-5-ol acetate consists of a benzodioxole ring attached to an acetate group . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
Benzo-1,3-dioxol-5-ol acetate is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and density can be found in various chemical databases .Scientific Research Applications
Anticancer Research
- Field : Medical Science, Oncology
- Application : Benzo-1,3-dioxol-5-ol acetate has been used in the synthesis of indoles that have shown activity against various cancer cell lines .
- Method : The compounds were synthesized via a Pd-catalyzed C-N cross-coupling .
- Results : The synthesized compounds were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Antitumor Research
- Field : Medical Science, Oncology
- Application : Benzo-1,3-dioxol-5-ol acetate has been used in the synthesis of N-aryl-5- (benzo [d] [1,3]dioxol-5-ylmethyl)-4- (tert-butyl)thiazol-2-amines .
- Method : The compounds were synthesized and evaluated for their antitumor activities against HeLa, A549 and MCF-7 cell lines .
- Results : Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM .
Acylation Reaction
- Field : Chemistry
- Application : Benzo-1,3-dioxol-5-ol acetate has been used in the acylation reaction of MDB to selectively produce the valuable compound 1-(benzo[d][1,3]dioxol-5-yl)propan-1-one .
- Method : The reaction has been studied under flow conditions and exploits a recyclable heterogeneous acidic catalyst .
- Results : The results of this study are not specified in the source .
Safety And Hazards
According to the safety data sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and prevent further spillage or leakage if it is safe to do so .
properties
IUPAC Name |
1,3-benzodioxol-5-yl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-6(10)13-7-2-3-8-9(4-7)12-5-11-8/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJMUNKUQDDPCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10954323 | |
Record name | 2H-1,3-Benzodioxol-5-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10954323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo-1,3-dioxol-5-ol acetate | |
CAS RN |
326-58-9 | |
Record name | 1,3-Benzodioxol-5-ol, 5-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=326-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo-1,3-dioxol-5-ol acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000326589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 326-58-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21741 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-1,3-Benzodioxol-5-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10954323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo-1,3-dioxol-5-ol acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.738 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzo-1,3-dioxol-5-ol acetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE56338MYA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.